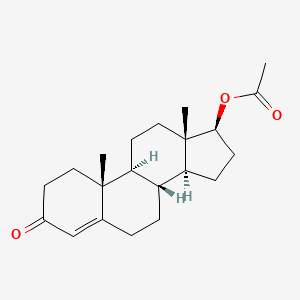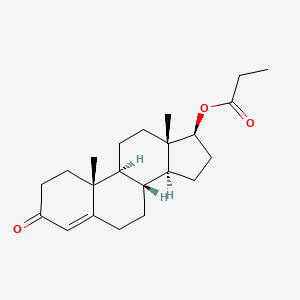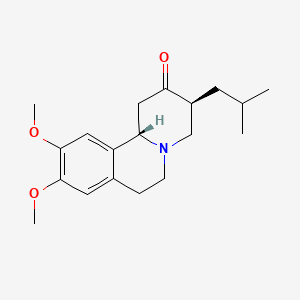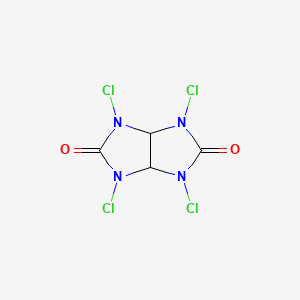
Trandolaprilat
Vue d'ensemble
Description
Le trandolaprilat est le métabolite actif du prodrug trandolapril, qui appartient à la classe des inhibiteurs de l'enzyme de conversion de l'angiotensine (ECA). Il est principalement utilisé dans le traitement de l'hypertension artérielle et de l'insuffisance cardiaque congestive. Le this compound agit en inhibant l'ECA, enzyme responsable de la conversion de l'angiotensine I en angiotensine II, un puissant vasoconstricteur .
Applications De Recherche Scientifique
Trandolaprilat has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of ACE inhibitors and their mechanisms.
Biology: this compound is studied for its effects on the renin-angiotensin-aldosterone system and its role in regulating blood pressure.
Medicine: It is used in clinical research to evaluate its efficacy and safety in treating hypertension and heart failure.
Industry: this compound is used in the pharmaceutical industry for the development of ACE inhibitor drugs
Mécanisme D'action
Target of Action
Trandolaprilat, the biologically active metabolite of the prodrug Trandolapril , primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which is a key regulator of blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RAAS . By inhibiting the conversion of ATI to ATII, this compound disrupts this system, leading to a decrease in vasoconstriction and aldosterone secretion . This results in lowered blood pressure and reduced fluid volume, alleviating strain on the heart.
Pharmacokinetics
Trandolapril, the prodrug, is rapidly hydrolyzed in the liver to form this compound . The time to reach peak plasma concentrations of this compound is about 6 hours . The effective plasma half-life of accumulation at steady state is 24 hours . This compound has a high affinity for ACE and a low dissociation rate, contributing to its prolonged duration of action .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, patients also on diuretics may experience an excessive reduction of blood pressure after initiation of therapy with Trandolapril . Additionally, it can reduce potassium loss caused by thiazide diuretics and increase serum potassium when used alone, making hyperkalemia a possible risk . Increased serum lithium levels can occur in patients who are also on lithium .
Analyse Biochimique
Biochemical Properties
Trandolaprilat inhibits ACE, the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII) . This interaction is crucial as ATII regulates blood pressure . This compound’s ability to inhibit ACE makes it an effective agent in managing hypertension and congestive heart failure .
Cellular Effects
This compound exerts its effects on various types of cells, primarily those involved in blood pressure regulation . By inhibiting ACE, it prevents the conversion of ATI to ATII, thereby influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with ACE, leading to the inhibition of the enzyme . This inhibition prevents the conversion of ATI to ATII, a potent vasoconstrictor, thereby exerting its antihypertensive effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s effects have been observed to change over time . The most pronounced reductions in blood pressure were observed at 8 hours after administration, which was later than the maximum concentration time .
Dosage Effects in Animal Models
In animal models, cardioprotective effects of Trandolapril have been demonstrated
Metabolic Pathways
This compound is involved in the metabolic pathway of Trandolapril . It is metabolized to its biologically active form, this compound, in the liver . It interacts with ACE in this metabolic pathway .
Transport and Distribution
Trandolapril is absorbed rapidly and metabolized to this compound, which is approximately eight times more active as an inhibitor of ACE activity than the pro-drug
Subcellular Localization
Given its role as an ACE inhibitor, it can be inferred that it likely interacts with ACE at the cellular level to exert its effects .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le trandolaprilat est synthétisé à partir du trandolapril par un processus de désestérification. La synthèse implique l'hydrolyse du groupe ester éthylique dans le trandolapril pour obtenir la forme diacide active, le this compound .
Méthodes de production industrielle : La production industrielle du this compound implique l'hydrolyse à grande échelle du trandolapril dans des conditions contrôlées. Ce procédé utilise généralement l'hydrolyse acide ou basique pour obtenir la conversion efficacement. Les conditions réactionnelles sont optimisées pour assurer un rendement élevé et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le trandolaprilat subit plusieurs types de réactions chimiques, notamment :
Hydrolyse : La conversion du trandolapril en this compound est une réaction d'hydrolyse.
Oxydation et réduction : Bien que le this compound lui-même ne soit généralement pas impliqué dans des réactions d'oxydation ou de réduction, ses voies métaboliques peuvent impliquer de telles réactions.
Substitution : Le this compound peut participer à des réactions de substitution, en particulier en présence de nucléophiles.
Réactifs et conditions courantes :
Hydrolyse : Des conditions acides ou basiques sont généralement utilisées pour l'hydrolyse du trandolapril en this compound.
Substitution : Des réactifs nucléophiles peuvent être utilisés dans des conditions appropriées pour faciliter les réactions de substitution.
Produits principaux : Le produit principal de l'hydrolyse du trandolapril est le this compound. D'autres réactions peuvent produire divers dérivés substitués en fonction des réactifs et des conditions utilisés .
4. Applications de la recherche scientifique
Le this compound a plusieurs applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme composé de référence dans l'étude des inhibiteurs de l'ECA et de leurs mécanismes.
Biologie : Le this compound est étudié pour ses effets sur le système rénine-angiotensine-aldostérone et son rôle dans la régulation de la pression artérielle.
Médecine : Il est utilisé en recherche clinique pour évaluer son efficacité et sa sécurité dans le traitement de l'hypertension et de l'insuffisance cardiaque.
Industrie : Le this compound est utilisé dans l'industrie pharmaceutique pour le développement de médicaments inhibiteurs de l'ECA
5. Mécanisme d'action
Le this compound exerce ses effets en inhibant de manière compétitive l'enzyme de conversion de l'angiotensine (ECA). Cette inhibition empêche la conversion de l'angiotensine I en angiotensine II, conduisant à une vasodilatation et à une réduction de la pression artérielle. Les cibles moléculaires du this compound comprennent l'ECA et les composants du système rénine-angiotensine-aldostérone .
Composés similaires :
Ramiprilat : Un autre inhibiteur de l'ECA avec un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.
Énalaprilat : Similaire au this compound mais avec une structure chimique et une puissance différentes.
Quinaprilat : Un autre inhibiteur de l'ECA avec des effets comparables mais une pharmacodynamique différente.
Unicité : Le this compound est unique par sa forte affinité de liaison pour l'ECA et sa demi-vie prolongée par rapport aux autres inhibiteurs de l'ECA. Cela le rend particulièrement efficace pour maintenir un contrôle constant de la pression artérielle sur une période prolongée .
Comparaison Avec Des Composés Similaires
Ramiprilat: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Enalaprilat: Similar to trandolaprilat but with a different chemical structure and potency.
Quinaprilat: Another ACE inhibitor with comparable effects but distinct pharmacodynamics.
Uniqueness: this compound is unique in its high binding affinity for ACE and its prolonged half-life compared to other ACE inhibitors. This makes it particularly effective in maintaining consistent blood pressure control over an extended period .
Propriétés
IUPAC Name |
(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/t14-,16+,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYHTSYNOHNUSH-HXFGRODQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024709 | |
| Record name | (2S,3aR,7aS)-1-((S)-N-((S)-1-Carboxy-3-phenylpropyl)alanyl)hexahydro-2-indolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87679-71-8 | |
| Record name | Trandolaprilat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87679-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trandolaprilat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087679718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trandolaprilat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14209 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2S,3aR,7aS)-1-((S)-N-((S)-1-Carboxy-3-phenylpropyl)alanyl)hexahydro-2-indolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trandolaprilat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRANDOLAPRILAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR6866VL0O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Trandolaprilat?
A1: this compound is a potent, long-acting, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. It works by competitively binding to and inhibiting ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. [] This inhibition leads to vasodilation and a decrease in aldosterone secretion, promoting diuresis, natriuresis, and a slight increase in serum potassium. [, , , , , ]
Q2: Does this compound directly interact with the endothelium to exert its vasodilatory effects?
A2: Research suggests that this compound does not directly release endothelium-derived relaxing factor from endothelial cells. Instead, it potentiates endothelium-dependent responses to bradykinin (both exogenously administered and locally produced) and angiotensin I primarily by inhibiting ACE. []
Q3: How does this compound affect endothelium-derived hyperpolarizing factor (EDHF)?
A3: Studies in canine coronary arteries indicate that this compound can augment the release of EDHF. This effect contributes to the enhanced relaxation observed in response to bradykinin in the presence of this compound. []
Q4: Does this compound offer advantages over other ACE inhibitors like Enalaprilat?
A4: Research suggests that this compound might have a longer duration of action and greater tissue selectivity compared to Enalaprilat. [] This difference is attributed to factors like higher lipophilicity and potential direct inhibition of ACE by Trandolapril, the prodrug of this compound. []
Q5: How does the interaction of this compound with ACE differ in Black and White hypertensive patients?
A5: Interestingly, studies show that despite similar decreases in ACE activity with this compound treatment, Black patients may require higher doses to achieve comparable blood pressure reductions compared to White patients. This suggests that factors beyond ACE inhibition might contribute to the antihypertensive effects of this compound, particularly in Black patients. []
Q6: What is the lipophilicity of this compound compared to other ACE inhibitors?
A6: this compound demonstrates significantly higher lipophilicity compared to Enalaprilat, as evidenced by reverse-phase high-performance liquid chromatography studies. [, ] This characteristic is thought to contribute to its longer duration of action and potential for tissue selectivity.
Q7: Can computational methods be used to design new ACE inhibitors with enhanced selectivity?
A7: Yes, computational tools like de novo design, docking, molecular dynamics (MD) simulations, and free energy calculations are increasingly being used to design novel ACE inhibitors with improved selectivity for either the N- or C-domain of ACE. [] These methods allow researchers to virtually screen and optimize potential drug candidates before synthesis and experimental testing.
Q8: How does renal function impact the pharmacokinetics of this compound?
A8: While renal function does not significantly affect the pharmacokinetics of Trandolapril (the prodrug), it plays a crucial role in the elimination of this compound. Studies demonstrate a strong correlation between renal clearance of this compound and creatinine clearance. [, ] In patients with severe renal impairment (creatinine clearance <30 ml/min/1.73 m2), a dose reduction might be necessary. [, ]
Q9: Does age influence the pharmacokinetics and pharmacodynamics of this compound?
A9: Research indicates that age does not significantly affect the pharmacokinetics or pharmacodynamics of this compound. Both young and elderly patients achieve similar levels of ACE inhibition and blood pressure reduction with standard doses. []
Q10: How is Trandolapril metabolized in the body?
A10: Trandolapril, the prodrug, is rapidly hydrolyzed to its active metabolite, this compound, primarily in the liver by carboxylesterase 1 (CES1). [, ] Genetic variations in CES1, such as the G143E variant, can impact the rate of Trandolapril activation. []
Q11: What are the primary in vivo models used to study the effects of this compound?
A11: Spontaneously hypertensive rats (SHRs) are commonly used to investigate the antihypertensive effects of this compound. [, , ] Studies in these models have demonstrated the drug's ability to lower blood pressure and inhibit ACE activity in various tissues.
Q12: Has this compound shown efficacy in improving cardiac function after myocardial infarction?
A12: Yes, the large-scale TRACE (Trandolapril Cardiac Evaluation) trial demonstrated that Trandolapril treatment following myocardial infarction can reduce mortality and improve life expectancy in patients with left ventricular dysfunction. []
Q13: What is a common side effect associated with ACE inhibitors, including this compound?
A13: Persistent dry cough is a recognized side effect of ACE inhibitors, including this compound. [, ] While the exact mechanism remains unclear, it's thought to be related to the accumulation of bradykinin or other peptides in the lungs due to ACE inhibition.
Q14: What analytical techniques are commonly used to quantify Trandolapril and this compound in biological samples?
A14: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely employed for the simultaneous quantification of Trandolapril and this compound in human plasma and other biological matrices. [, ] This highly sensitive and specific method allows for accurate measurement of drug concentrations for pharmacokinetic and pharmacodynamic studies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















